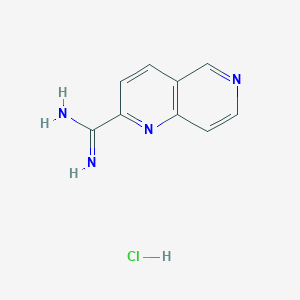

1,6-Naphthyridine-2-carboximidamide hydrochloride

描述

Historical Context of Naphthyridine Compounds

The historical development of naphthyridine chemistry traces its origins to the pioneering work of Arnold Reissert in 1893, who first synthesized a naphthyridine derivative and coined the term "naphthyridine" specifically for the 1,8-naphthyridine system. Reissert's initial work established the foundation for what would become a vast family of heterocyclic compounds with diverse structural arrangements and biological activities. The term "naphthyridine" was originally conceived to describe these compounds as naphthalene analogs containing two fused pyridine rings with different mutual arrangements of nitrogen atoms.

Following Reissert's groundbreaking discovery, the field experienced a period of gradual development. It was not until 1927 that Brobansky and Sucharda reported the synthesis of the first representatives of unsubstituted naphthyridines, specifically 1,5-naphthyridines, by adapting the Skraup quinoline synthesis to 3-aminopyridine. This work marked a significant milestone in expanding the naphthyridine family beyond the original 1,8-system. The completion of the naphthyridine family occurred in stages throughout the mid-20th century, with the synthesis of 1,6-naphthyridine in 1958 representing a crucial advancement in the field.

The nomenclature of naphthyridine compounds evolved considerably during the early decades of their discovery. Various terms appeared in the literature, including "isonaphthyridine," "benzodiazines," "pyridinopyridines," and "copyrin" or "copurine". However, by 1936, the Chemical Abstracts Service had standardized the nomenclature, indexing all such systems as "naphthyridines". This standardization proved crucial for the systematic development of the field and facilitated communication among researchers working on different aspects of naphthyridine chemistry.

The six possible pyridopyridine systems became universally recognized as 1,5-naphthyridine, 1,6-naphthyridine, 1,7-naphthyridine, 1,8-naphthyridine, 2,6-naphthyridine, and 2,7-naphthyridine. Each system presents unique structural characteristics and potential applications, with the 1,6-naphthyridine system emerging as particularly significant for medicinal chemistry applications. The historical development of synthetic methodologies for these compounds paralleled advances in organic synthesis techniques, with refinements of classical reactions such as the Skraup reaction proving instrumental in accessing various naphthyridine scaffolds.

Discovery and Development of this compound

The specific compound this compound represents a sophisticated derivative within the 1,6-naphthyridine family, featuring a carboximidamide functional group at the 2-position of the naphthyridine core. The development of this particular compound reflects the ongoing evolution of heterocyclic chemistry toward more functionally diverse and biologically relevant structures. The compound is cataloged under the Chemical Abstracts Service number 1179360-44-1, indicating its formal recognition within the chemical literature.

The structural design of this compound incorporates several key features that distinguish it from simpler naphthyridine derivatives. The carboximidamide group at the 2-position provides a site for potential hydrogen bonding interactions and contributes to the compound's overall polarity and reactivity profile. This functional group is characterized by the presence of both amino and imino nitrogen atoms, creating a tautomeric system that can exist in multiple forms depending on the chemical environment.

The hydrochloride salt formation represents a common pharmaceutical practice for improving the aqueous solubility and crystalline stability of organic compounds containing basic nitrogen atoms. In the case of 1,6-naphthyridine-2-carboximidamide, the formation of the hydrochloride salt significantly enhances its water solubility compared to the free base form, making it more suitable for various research applications and potential biological studies. The salt formation occurs through protonation of one of the nitrogen atoms in the naphthyridine ring system, creating a stable ionic compound with improved handling characteristics.

The synthesis and characterization of this compound have been documented in various chemical databases and research publications, indicating its availability for scientific research purposes. The compound is typically supplied with a purity of at least 95 percent, reflecting the high standards required for research-grade chemical materials. The molecular structure has been characterized using standard analytical techniques, providing detailed information about its three-dimensional conformation and electronic properties.

Classification within Heterocyclic Chemistry

This compound belongs to the broader classification of diazanaphthalene compounds, which represent a significant subset of nitrogen-containing heterocyclic systems. Within this classification, naphthyridines are distinguished as bicyclic aromatic compounds composed of two fused pyridine rings, with the specific positioning of nitrogen atoms determining the particular isomeric form. The 1,6-naphthyridine system is characterized by nitrogen atoms located at positions 1 and 6 of the bicyclic framework, creating a unique electronic environment that influences both chemical reactivity and biological activity.

The structural classification of this compound can be understood through multiple organizational frameworks. From a fundamental perspective, it represents a pyridopyridine system, emphasizing the fusion of two pyridine rings. The compound can also be classified as a benzodiazine analog, although this terminology is less commonly used in contemporary literature. The presence of the carboximidamide functional group further categorizes it as an amidine derivative, introducing additional chemical properties related to this functional group class.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Heterocyclic Family | Naphthyridines | 1,6-Naphthyridine |

| Functional Group | Amidines | Carboximidamide |

| Salt Form | Hydrochlorides | Hydrochloride salt |

| Ring System | Bicyclic aromatics | Diazanaphthalene |

| Nitrogen Content | Polynitrogen compounds | Tetrazotized structure |

The electronic structure of this compound features multiple nitrogen atoms that contribute to its overall chemical behavior. The naphthyridine core contains two pyridine-type nitrogen atoms, while the carboximidamide group introduces two additional nitrogen atoms with distinct electronic properties. This polynitrogen architecture creates multiple sites for potential intermolecular interactions, including hydrogen bonding, metal coordination, and electrostatic interactions.

Within the context of medicinal chemistry classification systems, this compound can be categorized as a privileged scaffold compound. Privileged scaffolds are molecular frameworks that are capable of binding to multiple, structurally diverse biological targets with high affinity and selectivity. The naphthyridine core has demonstrated this capability across various biological systems, making derivatives like the carboximidamide compound particularly valuable for drug discovery efforts.

Significance in Medicinal Chemistry Research

The significance of this compound in medicinal chemistry research stems from multiple factors related to both its structural properties and its potential biological activities. Naphthyridine derivatives have demonstrated remarkable versatility in biological systems, exhibiting activities ranging from antimicrobial and antiviral properties to anticancer and anti-inflammatory effects. The specific structural features of the carboximidamide derivative position it as a compound of particular interest for further biological evaluation.

The carboximidamide functional group present in this compound represents a bioisostere for various pharmacologically relevant moieties, including carboxamides, guanidines, and other nitrogen-containing functional groups. This bioisosterism suggests that this compound may exhibit biological activities similar to other compounds containing these related functional groups, while potentially offering improved pharmacological properties such as enhanced potency, selectivity, or metabolic stability.

Recent research in naphthyridine chemistry has identified several key areas where these compounds show particular promise. Naphthyridine-based inhibitors have been successfully developed for various enzyme targets, including protein kinases, which play crucial roles in cellular signaling pathways related to cancer, inflammation, and other disease processes. The structural framework provided by the naphthyridine core offers an excellent foundation for structure-activity relationship studies, allowing medicinal chemists to systematically modify various positions to optimize biological activity.

| Research Application | Biological Target | Development Status |

|---|---|---|

| Kinase Inhibition | Casein Kinase 2 | Advanced Research |

| Antiviral Activity | Various Viral Targets | Exploratory Research |

| Anticancer Studies | Multiple Pathways | Ongoing Investigation |

| Anti-inflammatory | Inflammatory Mediators | Early Development |

| Antimicrobial | Bacterial Targets | Preclinical Studies |

The synthetic accessibility of this compound and related derivatives has contributed significantly to its value in medicinal chemistry research. The availability of efficient synthetic routes allows researchers to prepare analogs and derivatives systematically, facilitating structure-activity relationship studies and optimization efforts. The compound serves as both a research tool for understanding naphthyridine biology and as a potential lead compound for drug development programs.

Contemporary research approaches in naphthyridine chemistry emphasize the development of selective chemical probes that can be used to study specific biological pathways and mechanisms. The structural complexity and functional group diversity of this compound make it well-suited for such applications, where precise molecular recognition and selective biological activity are paramount. The continued investigation of this compound and its derivatives represents an active area of research with significant potential for advancing our understanding of heterocyclic compound biology and developing new therapeutic agents.

属性

IUPAC Name |

1,6-naphthyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4.ClH/c10-9(11)8-2-1-6-5-12-4-3-7(6)13-8;/h1-5H,(H3,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXXXFOITPZXWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676621 | |

| Record name | 1,6-Naphthyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179360-44-1 | |

| Record name | 1,6-Naphthyridine-2-carboximidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179360-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Substituted Pyridine Precursors

One common route starts from 4-chloropyridine derivatives substituted at appropriate positions. For example:

- Ethyl 4,6-dichloro-3-pyridinecarboxylate is reacted with an amine to introduce the N1 substituent.

- Subsequent reduction and oxidation steps convert intermediates to aldehydes.

- Condensation with malonamide or related reagents leads to cyclization forming the 1,6-naphthyridine ring system bearing the carboximidamide group.

This method typically uses reagents such as piperidine in ethanol to facilitate the condensation and ring closure.

Synthesis from 4-Aminonicotinonitrile and Malonate Esters

Another effective approach involves:

- Condensation of 4-aminonicotinonitrile with diethyl malonate or malonamide in the presence of sodium ethoxide in ethanol.

- This reaction forms the bicyclic 1,6-naphthyridin-2-one intermediate.

- Subsequent conversion of the 2-one to the 2-carboximidamide hydrochloride is achieved by amidination reactions, often using reagents like ammonium salts or amidine derivatives under acidic conditions.

Conversion of 1,6-Naphthyridin-2-ones to Carboximidamide

The 1,6-naphthyridin-2-one intermediate can be transformed into the carboximidamide hydrochloride by:

- Reaction with reagents capable of converting the keto group at position 2 into a carboximidamide group.

- Typical reagents include amidines or guanidine derivatives under acidic or neutral conditions.

- The hydrochloride salt is often formed by treatment with hydrogen chloride in an appropriate solvent.

Alternative Routes Involving Tetrahydrobenzo[b]naphthyridine Derivatives

Recent studies have synthesized related tetrahydrobenzo[b]naphthyridine derivatives through:

- Reaction of anthranilic acids with phosphorus chloride and 1-alkylpiperidine-4-one under heating.

- Subsequent functionalization steps introduce chlorine or other substituents, which can be further transformed to yield naphthyridine derivatives.

- These methods provide access to substituted naphthyridine systems that can be elaborated to carboximidamide derivatives.

Summary Table of Preparation Methods

Research Findings and Considerations

- The choice of starting materials and reagents significantly influences the yield and purity of the final this compound.

- Cyclization reactions typically require basic or mildly acidic conditions to promote ring closure.

- The amidination step to introduce the carboximidamide group is critical and often requires optimization of reagents and conditions for maximal conversion.

- Some synthetic routes are protected by patents and have been optimized for large-scale production, reflecting their industrial relevance.

化学反应分析

1,6-Naphthyridine-2-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2-carboxylic acid derivatives, while reduction may produce amine derivatives.

科学研究应用

Anticancer Activity

Research indicates that 1,6-naphthyridine derivatives exhibit significant anticancer properties. They have been studied for their ability to inhibit specific enzymes involved in cancer progression, such as protein kinases. For instance, compounds derived from this class have shown promising results as inhibitors for BCR-ABL kinase, which is crucial in certain leukemias .

Antiviral Properties

The compound has also been explored for its antiviral potential. Studies have identified 1,6-naphthyridine derivatives as effective inhibitors against viruses like Hepatitis C virus (HCV) . Their mechanism often involves the disruption of viral replication processes.

Anti-inflammatory Effects

In addition to anticancer and antiviral activities, 1,6-naphthyridine derivatives demonstrate anti-inflammatory properties. They modulate pathways related to inflammation, making them candidates for developing new therapeutic agents for inflammatory diseases .

Building Blocks for Synthesis

1,6-Naphthyridine-2-carboximidamide hydrochloride serves as a versatile building block in synthetic organic chemistry. It is utilized in the synthesis of various heterocyclic compounds due to its reactive functional groups . The compound can undergo diverse chemical transformations, including cyclization reactions that yield more complex structures.

Reactivity and Transformation

The compound's ability to participate in reactions under microwave irradiation or solvent-free conditions enhances its utility in synthetic applications. This efficiency is critical for developing new compounds with desired biological activities .

Case Study: Anticancer Activity

A study published in Journal of Organic Chemistry reported the synthesis of various 1,6-naphthyridine derivatives and their evaluation as BCR-ABL kinase inhibitors. The most potent compounds exhibited nanomolar activity against cancer cell lines, suggesting their potential as therapeutic agents .

Case Study: Synthesis of Derivatives

Another research article focused on synthesizing novel benzo[b][1,6]naphthyridine derivatives from this compound. The study highlighted the compound's reactivity in forming new derivatives with potential biological activities .

作用机制

The mechanism of action of 1,6-Naphthyridine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways within cells. For example, it has been identified as a scaffold for the inhibition of c-Met kinase, a protein involved in cancer cell proliferation and survival . By inhibiting this kinase, the compound can potentially disrupt cancer cell growth and induce apoptosis.

相似化合物的比较

Key Observations :

- Salt Form : The hydrochloride salt enhances aqueous solubility compared to freebase amines, a critical factor in pharmacokinetics .

- Stability : The stringent storage requirements of the target compound suggest higher reactivity or hygroscopicity relative to analogs .

Functional Group Impact

- Carboximidamide vs. Amine: The carboximidamide group (–C(=NH)NH₂) in the target compound may confer stronger intermolecular interactions (e.g., with biological targets) compared to primary amines in analogs. This group is structurally similar to guanidine, known for its role in enzyme inhibition .

- Positional Isomerism : Substituent position (e.g., 2 vs. 4/5 on the naphthyridine ring) influences electronic properties and binding affinity. For example, 1,6-naphthyridine-2-carboxylic acid derivatives exhibit antiviral activity, highlighting the importance of position 2 substitutions .

生物活性

Overview

1,6-Naphthyridine-2-carboximidamide hydrochloride (CAS No. 1179360-44-1) is a heterocyclic compound that has garnered attention for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the compound's biological activity through various studies and research findings.

- Molecular Formula : C9H9ClN4

- Molecular Weight : 208.65 g/mol

- IUPAC Name : 1,6-naphthyridine-2-carboximidamide; hydrochloride

Antimicrobial Properties

Research indicates that 1,6-naphthyridine derivatives exhibit significant antimicrobial activity. For instance, a study highlighted that naphthyridine compounds can effectively inhibit a range of bacterial pathogens, showcasing minimum inhibitory concentration (MIC) values that suggest potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 1,6-Naphthyridine-2-carboximidamide | < 16 | Various bacteria |

| Naphthyridine derivatives | 0.5 - 16 | A. baumannii |

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown potential in inhibiting viral replication in cell cultures, particularly against RNA viruses. The mechanism involves interference with viral entry or replication processes within host cells .

Anticancer Properties

This compound is being studied for its anticancer effects. It has been identified as a scaffold for the inhibition of c-Met kinase, which plays a crucial role in cancer cell proliferation and survival. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer therapeutic .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : The compound inhibits c-Met kinase, leading to reduced cancer cell proliferation.

- Induction of Apoptosis : It activates apoptotic pathways in cancer cells, promoting programmed cell death.

- Antibacterial Mechanisms : The exact mechanisms against bacteria are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Anticancer Activity

A notable study evaluated the effects of 1,6-naphthyridine derivatives on human leukemia cells. The results indicated significant cytotoxicity with IC50 values ranging from 7 to 45 μM, demonstrating the compound's potential to induce apoptosis and cell cycle arrest .

Study on Antimicrobial Efficacy

In another research effort, various naphthyridine compounds were tested against multidrug-resistant A. baumannii. The findings revealed that some derivatives exhibited MIC values as low as 0.5 μg/mL, highlighting their efficacy as potential therapeutic agents against resistant bacterial strains .

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 1,6-Naphthyridine-2-carboximidamide hydrochloride, and how should it be stored to ensure stability?

- Answer : The compound has a molecular formula of C₉H₉ClN₄ and a CAS number 1179360-44-1 . It is hygroscopic and requires storage at 2–8°C under nitrogen to prevent degradation. Stability studies suggest that exposure to moisture or elevated temperatures may lead to hydrolysis of the carboximidamide group. For long-term storage, aliquot in amber glass vials under inert gas .

Q. What synthetic routes are commonly used to prepare 1,6-naphthyridine derivatives, and what reagents are critical for functionalization?

- Answer : Key methods include:

-

Substitution reactions : Amines, thiols, or other nucleophiles react at the 2-position of the naphthyridine core. For example, amines yield amino-substituted derivatives under mild conditions (e.g., DMF, 60°C) .

-

Oxidation/Reduction : Hydrogen peroxide oxidizes sulfur-containing substituents, while sodium borohydride reduces nitro groups to amines .

-

Cyclization : Microwave-assisted synthesis (e.g., TLC plates) can accelerate heterocycle formation, as demonstrated in analogous naphthyridine syntheses .

Reaction Type Reagents/Conditions Key Products Substitution (Amine) DMF, 60°C, 12h 2-Amino-1,6-naphthyridine derivatives Oxidation H₂O₂, AcOH, RT Sulfone or oxide derivatives Microwave Cyclization MW irradiation, TLC plates Rapid heterocycle formation

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Answer :

- HPLC-MS : To detect impurities (e.g., hydrolyzed products or residual solvents).

- ¹H/¹³C NMR : Confirm substitution patterns; the 2-carboximidamide proton resonates at δ ~8.5 ppm (DMSO-d₆) .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for 1,6-naphthyridine derivatives under varying pH conditions?

- Answer : Discrepancies often arise from protonation/deprotonation of the naphthyridine nitrogen atoms. For example:

- Acidic conditions (pH < 3) : The carboximidamide group becomes protonated, enhancing electrophilicity at the 2-position but reducing nucleophilic substitution rates .

- Neutral/alkaline conditions : Deprotonation increases electron density, favoring cycloaddition or metal coordination.

- Methodological tip : Use potentiometric titration to map pKa values and correlate with reaction outcomes .

Q. What strategies are effective for analyzing and mitigating impurities in this compound batches?

- Answer : Common impurities include:

- Hydrolyzed analogs : Detectable via LC-MS as 1,6-Naphthyridine-2-carboxylic acid (m/z +18 Da).

- Residual solvents : Use headspace GC-MS for volatile contaminants (e.g., DMF, acetonitrile).

- Mitigation : Optimize reaction quenching (e.g., rapid lyophilization) and employ silica gel chromatography with MeOH:CH₂Cl₂ (1:20) gradients .

Q. How can computational modeling guide the design of 1,6-naphthyridine-based inhibitors for enzymatic targets?

- Answer :

- Docking studies : Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases or bacterial enzymes). The planar naphthyridine core often fits into hydrophobic pockets .

- DFT calculations : Analyze charge distribution to optimize substituent electronics. For instance, electron-withdrawing groups at the 3-position enhance H-bond acceptor capacity .

- Validation : Corrogate computational predictions with SPR (surface plasmon resonance) binding assays .

Q. What are the challenges in scaling up 1,6-naphthyridine synthesis, and how can they be addressed?

- Answer :

- Low yields in cyclization steps : Microwave-assisted synthesis improves efficiency (e.g., 30% → 50% yield) but requires specialized reactors.

- Purification difficulties : Replace column chromatography with countercurrent distribution for large batches .

- Safety : The hydrochloride salt may release HCl gas under heat; use corrosion-resistant reactors (e.g., Hastelloy) .

Comparative and Regulatory Considerations

Q. How do structural analogs like 3-methyl-1,6-naphthyridine-2-carboximidamide hydrochloride differ in properties?

- Answer : The methyl group at the 3-position:

- Increases logP from 2.82 to 3.15, enhancing membrane permeability .

- Alters NMR shifts : Methyl protons appear at δ ~2.3 ppm (DMSO-d₆).

- Regulatory impact: Classified under HS Code 2933990090 (heterocycles with nitrogen), requiring documentation of purity ≥95% for international shipping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。